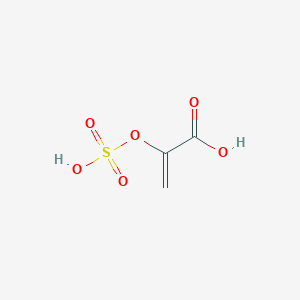

Sulfoenolpyruvate

Description

Structure

3D Structure

Properties

CAS No. |

118319-52-1 |

|---|---|

Molecular Formula |

C3H4O6S |

Molecular Weight |

168.13 g/mol |

IUPAC Name |

2-sulfooxyprop-2-enoic acid |

InChI |

InChI=1S/C3H4O6S/c1-2(3(4)5)9-10(6,7)8/h1H2,(H,4,5)(H,6,7,8) |

InChI Key |

OUSYFDXGONIFSX-UHFFFAOYSA-N |

SMILES |

C=C(C(=O)O)OS(=O)(=O)O |

Canonical SMILES |

C=C(C(=O)O)OS(=O)(=O)O |

Other CAS No. |

118319-52-1 |

Synonyms |

SENP sulfoenolpyruvate |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Sulfopyruvate Metabolic Pathway: A Core Component of Coenzyme M Biosynthesis

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

While a distinct "sulfoenolpyruvate metabolic pathway" is not recognized in current biochemical literature, the metabolic pathway involving its close structural analog, 3-sulfopyruvate , is a critical and well-documented route for the biosynthesis of the essential cofactor, Coenzyme M (2-mercaptoethanesulfonate) . This guide provides an in-depth exploration of this vital pathway, beginning with the initial discovery of Coenzyme M and culminating in the recent elucidation of the complete five-step enzymatic cascade in bacteria. This document details the enzymes, their kinetics, and the experimental protocols used to characterize this pathway, offering a comprehensive resource for researchers in metabolism, enzymology, and drug development.

Introduction: The Discovery of Coenzyme M

Coenzyme M (CoM) was first identified in the early 1970s by McBride and Wolfe as a novel cofactor essential for methyl transfer reactions in methanogenic archaea.[1] It is the smallest known organic cofactor and is distinguished by a sulfonate group linked to a reactive thiol, a feature that underpins its function in key metabolic processes.[2] Beyond its role in methanogenesis, CoM is also involved in the metabolism of short-chain alkanes and alkenes in certain bacteria.[2][3] The elucidation of its biosynthetic pathway has been a long-standing area of research, revealing convergent evolution between archaeal and bacterial domains.[3]

The Bacterial Coenzyme M Biosynthesis Pathway

Recent research has fully elucidated a five-step pathway for CoM biosynthesis in bacteria, starting from the central metabolite phosphoenolpyruvate (PEP).[3] This pathway involves a series of sulfonated intermediates, including the key molecule 3-sulfopyruvate. The pathway is catalyzed by a suite of enzymes encoded by the xcb gene cluster.[4]

Enzymatic Steps and Intermediates

The conversion of phosphoenolpyruvate to Coenzyme M in bacteria proceeds as follows:

-

Phosphoenolpyruvate (PEP) to (2R)-Phosphosulfolactate: The pathway initiates with the addition of bisulfite to PEP.

-

(2R)-Phosphosulfolactate to Sulfopyruvate: This step involves the oxidation of the hydroxyl group of (2R)-phosphosulfolactate.

-

Sulfopyruvate to Sulfoacetaldehyde: The key decarboxylation step is catalyzed by sulfopyruvate decarboxylase.

-

Sulfoacetaldehyde to a Thiolated Intermediate: This step involves the addition of a sulfur-containing group.

-

Reduction to Coenzyme M: The final step is a reduction to yield 2-mercaptoethanesulfonate.

Core Enzymes of the Sulfopyruvate Metabolic Pathway

The bacterial pathway relies on a series of specialized enzymes to catalyze the conversion of PEP to Coenzyme M. The central enzyme in the metabolism of the sulfonated pyruvate analog is sulfopyruvate decarboxylase.

Sulfopyruvate Decarboxylase (ComDE)

The discovery and characterization of sulfopyruvate decarboxylase marked a significant breakthrough in understanding CoM biosynthesis. This enzyme catalyzes the irreversible decarboxylation of 3-sulfopyruvate to 2-sulfoacetaldehyde and CO2.

-

Structure and Function: In Methanococcus jannaschii, the enzyme is a heterododecamer composed of ComD and ComE subunits (α6β6).[1] It is a thiamine pyrophosphate (TPP)-dependent enzyme.[1]

-

Oxygen Sensitivity: The enzyme from M. jannaschii is sensitive to oxygen and requires reactivation by a reducing agent like dithionite.[1]

Quantitative Data on Pathway Enzymes

The following table summarizes the available kinetic parameters for key enzymes in the sulfopyruvate metabolic pathway leading to Coenzyme M biosynthesis.

| Enzyme | Organism | Substrate | K_m_ (mM) | V_max_ (µmol/min/mg) | k_cat_ (s⁻¹) | Optimal pH | Optimal Temp. (°C) | Reference(s) |

| Sulfopyruvate Decarboxylase (ComDE) | Methanococcus jannaschii | 3-Sulfopyruvate | 0.5 - 1.8 | Not Reported | Not Reported | 7.0 | 80 | [1] |

| Sulfoacetaldehyde Reductase | Bifidobacterium kashiwanohense | Sulfoacetaldehyde | Not Reported | Not Reported | Not Reported | 4.0 - 11.0 | Room Temp. | [5] |

Note: Kinetic data for all enzymes in the newly elucidated bacterial pathway are still emerging in the literature.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the sulfopyruvate metabolic pathway.

Synthesis of 3-Sulfopyruvate

Chemical Synthesis: β-Sulfopyruvic acid can be prepared with a yield greater than 90% through the reaction of bromopyruvic acid with sodium sulfite.[6] The product is purified by chromatography on Dowex 1 and isolated as a stable dilithium salt.[6]

Enzymatic Synthesis: Radiolabeled β-[35S]sulfopyruvate can be synthesized via transamination between [35S]cysteinesulfonate (cysteate) and α-ketoglutarate, catalyzed by mitochondrial aspartate aminotransferase.[6]

Assay for Sulfopyruvate Decarboxylase Activity

This protocol is adapted from Graupner et al. (2000).[1]

Principle: The decarboxylation of sulfopyruvate to sulfoacetaldehyde is measured by derivatizing the aldehyde product with 2,4-dinitrophenylhydrazine (DNPH), which can be quantified spectrophotometrically.

Reagents:

-

Phosphate buffer (150 mM potassium phosphate, 1 mM MgCl₂, 2 mM mercaptoethanol, pH 7.0)

-

3-Sulfopyruvate solution (stock concentration as required)

-

Dithionite solution (2 mM)

-

Methyl viologen solution (0.2 mM)

-

Enzyme preparation (cell extract or purified ComDE)

-

2,4-dinitrophenylhydrazine (DNPH) solution

-

Argon gas

Procedure:

-

Prepare the reaction mixture in a final volume of 100 µL of phosphate buffer containing 2.1 mM sulfopyruvate, 2 mM dithionite, and 0.2 mM methylviologen.

-

De-gas the reaction mixture with argon.

-

Initiate the reaction by adding the enzyme preparation.

-

Incubate the reaction at the optimal temperature for the enzyme (e.g., 80°C for the M. jannaschii enzyme) for a set period (e.g., 5-15 minutes).

-

Stop the reaction (e.g., by adding acid).

-

Add the DNPH solution to derivatize the sulfoacetaldehyde product.

-

Measure the absorbance at the appropriate wavelength for the DNPH derivative.

-

A standard curve using known concentrations of sulfoacetaldehyde should be prepared to quantify the product.

Assay for Sulfoacetaldehyde Reductase Activity

This protocol is based on the methods described for similar reductases.[5][7]

Principle: The reduction of sulfoacetaldehyde to isethionate is coupled to the oxidation of NADH or NADPH, which can be monitored by the decrease in absorbance at 340 nm.

Reagents:

-

Buffer at optimal pH (e.g., 50 mM CAPSO, pH 10.0)[5]

-

Sulfoacetaldehyde solution (e.g., 5 mM)

-

NADH or NADPH solution (e.g., 1 mM)

-

Enzyme preparation (purified reductase)

Procedure:

-

In a 96-well plate or a cuvette, prepare a reaction mixture containing the buffer, sulfoacetaldehyde, and NADH/NADPH.

-

Pre-incubate the mixture at the desired temperature.

-

Initiate the reaction by adding the enzyme.

-

Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

The rate of the reaction is proportional to the rate of decrease in absorbance. The activity can be calculated using the molar extinction coefficient of NADH/NADPH.

Visualizations of Pathways and Workflows

Bacterial Coenzyme M Biosynthesis Pathway

Caption: The five-step bacterial pathway for Coenzyme M biosynthesis from phosphoenolpyruvate.

Experimental Workflow for Enzyme Activity Assay

Caption: A generalized workflow for determining enzyme activity.

Logical Relationship: Central Metabolism to Coenzyme M

Caption: The link between central metabolism and the specialized pathway for Coenzyme M biosynthesis.

Conclusion and Future Directions

The elucidation of the sulfopyruvate metabolic pathway as the core of bacterial Coenzyme M biosynthesis represents a significant advancement in our understanding of microbial metabolism. This technical guide provides a comprehensive overview of the current knowledge, from the foundational discovery of CoM to the detailed enzymatic steps and experimental methodologies. For researchers, this pathway presents new targets for antimicrobial drug development, particularly against methanogens and certain pathogenic bacteria. For drug development professionals, the unique enzymology of this pathway offers opportunities for the design of highly specific inhibitors.

Future research will likely focus on several key areas:

-

Detailed kinetic and structural characterization of all enzymes in the bacterial and archaeal pathways.

-

Investigation of the regulatory mechanisms governing the expression and activity of the CoM biosynthesis genes.

-

Exploration of the diversity of this pathway across different microbial species.

-

Leveraging this knowledge for the development of novel therapeutics and biotechnological applications.

This guide serves as a foundational resource to support these future endeavors and to facilitate further discoveries in the fascinating field of sulfur metabolism.

References

- 1. A new coenzyme of methyl transfer, coenzyme M - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The pathway for coenzyme M biosynthesis in bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. researchgate.net [researchgate.net]

- 5. Identification and characterization of a new sulfoacetaldehyde reductase from the human gut bacterium Bifidobacterium kashiwanohense - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enzyme - Wikipedia [en.wikipedia.org]

- 7. mmpc.org [mmpc.org]

The Role of Sulfoenolpyruvate Analogs in Microbial Metabolism: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the microbial metabolism of organosulfonates, with a particular focus on the pathways analogous to glycolysis. While the term "sulfoenolpyruvate" does not represent a known metabolite in these pathways, this document elucidates the metabolism of structurally related sulfocarbohydrates and their C3-sulfonate derivatives. We delve into the enzymatic reactions, present available quantitative data, detail experimental protocols for the study of these pathways, and provide visual representations of the core metabolic routes. This guide serves as a foundational resource for researchers in microbiology, biochemistry, and drug development interested in the unique metabolic capabilities of microorganisms to process sulfonated compounds.

Introduction: The Misnomer of "this compound" and the Reality of Sulfoglycolysis

Initial hypotheses into the microbial degradation of sulfosugars, such as sulfoquinovose (SQ), postulated a "sulfoglycolysis" pathway directly mirroring glycolysis, which would logically involve a "this compound" analog to the key glycolytic intermediate phosphoenolpyruvate (PEP). However, extensive research has revealed that while microbes do possess pathways analogous to glycolysis for sulfosugar catabolism, This compound is not a known intermediate . Instead, microorganisms employ specialized enzymatic pathways, such as the sulfo-Embden-Meyerhof-Parnas (sulfo-EMP) pathway, to break down sulfosugars into C3-sulfonates, which are then further metabolized. This guide will focus on these established pathways.

The Sulfo-Embden-Meyerhof-Parnas (Sulfo-EMP) Pathway

The sulfo-EMP pathway is a primary route for the initial breakdown of sulfoquinovose in many bacteria, including Escherichia coli. This pathway parallels the preparatory phase of the classical EMP pathway (glycolysis), converting a C6-sulfosugar into a phosphorylated C3-sulfonate and dihydroxyacetone phosphate (DHAP).

The core enzymatic steps are:

-

Isomerization: Sulfoquinovose (SQ) is converted to sulfofructose (SF) by SQ isomerase (YihS).

-

Phosphorylation: Sulfofructose is phosphorylated to sulfofructose-1-phosphate (SFP) by SF kinase (YihV).

-

Aldol Cleavage: SFP is cleaved by SFP aldolase (YihT) to yield dihydroxyacetone phosphate (DHAP) and sulfolactaldehyde (SLA).

The DHAP enters the central carbon metabolism, while SLA is typically reduced to 2,3-dihydroxypropane-1-sulfonate (DHPS) and exported from the cell in E. coli. In other bacteria, SLA can be oxidized to sulfolactate (SL).

Quantitative Data for Sulfo-EMP Pathway Enzymes

The following table summarizes the available kinetic parameters for the core enzymes of the sulfo-EMP pathway from E. coli and Salmonella enterica.

| Enzyme | Organism | Substrate(s) | KM (mM) | kcat (s-1) | kcat/KM (M-1s-1) | Reference |

| SQ Isomerase (YihS) | E. coli | Sulfoquinovose | 1.89 ± 0.28 | 79.0 ± 2.7 | (4.17 ± 0.51) x 104 | [1] |

| SF Kinase (YihV) | E. coli | Sulfofructose | exhibits substrate inhibition | 3.1 ± 0.2 | 3.2 ± 0.8 x 103 | [1] |

| ATP | 1.0 ± 0.2 | [1] | ||||

| SFP Aldolase (YihT) | S. enterica | Sulfofructose-1-phosphate | 3.57 ± 0.42 | 47.7 ± 2.4 | 1.3 ± 0.2 x 104 | [1] |

Signaling Pathway Diagram: The Sulfo-EMP Pathway

Metabolism of C3-Sulfonates: DHPS and Sulfolactate

The C3-sulfonates, 2,3-dihydroxypropane-1-sulfonate (DHPS) and sulfolactate (SL), produced from sulfoglycolysis are key metabolic intermediates that are further catabolized by various microorganisms.

DHPS Degradation

In bacteria such as Cupriavidus pinatubonensis, (S)-DHPS is first racemized and then oxidized to (R)-sulfolactate. This is accomplished by a series of dehydrogenases.

Sulfolactate Degradation

(R)-Sulfolactate is subsequently cleaved by (R)-sulfolactate sulfite-lyase (SuyAB) into pyruvate and sulfite. The pyruvate can then enter central metabolism, and the sulfite is typically oxidized to sulfate.

Quantitative Data for C3-Sulfonate Degrading Enzymes

| Enzyme | Organism | Substrate(s) | KM (µM) | kcat (s-1) | kcat/KM (M-1s-1) | Reference |

| DHPS-3-dehydrogenase (CpHpsN) | C. pinatubonensis | (R)-DHPS | 100 ± 10 | 12.0 ± 0.4 | 1.2 x 105 | |

| NAD+ | 110 ± 10 |

Metabolic Pathway Diagram: DHPS and Sulfolactate Degradation

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of sulfosugar and C3-sulfonate metabolism.

General Enzyme Purification Protocol (Recombinant Enzymes)

This protocol is a general guideline for the purification of His-tagged enzymes from the sulfo-EMP and C3-sulfonate degradation pathways expressed in E. coli.

-

Gene Cloning and Expression:

-

Clone the gene of interest into a suitable expression vector (e.g., pET vector with an N- or C-terminal His6-tag).

-

Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Grow a 1 L culture in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression with 0.5 mM IPTG and incubate for 16-18 hours at 18°C.

-

Harvest the cells by centrifugation (5,000 x g, 15 min, 4°C).

-

-

Cell Lysis:

-

Resuspend the cell pellet in 30 mL of lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation (18,000 x g, 30 min, 4°C).

-

-

Affinity Chromatography:

-

Load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 20 mM imidazole).

-

Elute the protein with elution buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 250 mM imidazole).

-

-

Size-Exclusion Chromatography (Optional):

-

For higher purity, concentrate the eluted protein and load it onto a size-exclusion chromatography column (e.g., Superdex 200) pre-equilibrated with a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).

-

Collect fractions and analyze by SDS-PAGE for purity.

-

-

Protein Concentration and Storage:

-

Pool the pure fractions and concentrate using a centrifugal filter unit.

-

Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.

-

Flash-freeze the purified protein in liquid nitrogen and store at -80°C.

-

Coupled Spectrophotometric Assay for Dehydrogenases

This protocol is suitable for assaying dehydrogenases such as DHPS-3-dehydrogenase (HpsN) and sulfolactaldehyde dehydrogenase (SlaB) by monitoring the production of NADH at 340 nm.

-

Reagents:

-

Assay Buffer: e.g., 100 mM Tris-HCl, pH 8.0.

-

Substrate: e.g., 10 mM (R,S)-DHPS or synthesized sulfolactaldehyde.

-

Cofactor: 10 mM NAD+.

-

Purified enzyme.

-

-

Procedure:

-

In a 96-well UV-transparent plate or a quartz cuvette, prepare a reaction mixture containing:

-

Assay Buffer

-

Substrate (varied concentrations for kinetic analysis)

-

NAD+ (saturating concentration)

-

-

Initiate the reaction by adding the enzyme to a final concentration in the nanomolar range.

-

Immediately monitor the increase in absorbance at 340 nm at a constant temperature (e.g., 30°C) using a spectrophotometer.

-

Calculate the initial reaction velocity from the linear phase of the absorbance curve using the molar extinction coefficient of NADH (6220 M-1cm-1).

-

Determine kinetic parameters by fitting the initial velocity data to the Michaelis-Menten equation.

-

Assay for Sulfolactate Sulfite-lyase (SuyAB)

This protocol describes a discontinuous assay to measure the activity of SuyAB by quantifying the production of sulfite.

-

Reagents:

-

Assay Buffer: e.g., 50 mM MOPS, pH 7.0, containing 2 mM DTT and 100 µM ferrous ammonium sulfate.

-

Substrate: 10 mM (R)-Sulfolactate.

-

Purified SuyAB enzyme.

-

Fuchsin Reagent for sulfite detection.

-

-

Procedure:

-

Set up reaction mixtures in an anaerobic environment (e.g., glovebox) if the enzyme is oxygen-sensitive.

-

In a microcentrifuge tube, combine the assay buffer and substrate.

-

Pre-incubate at the desired temperature (e.g., 37°C).

-

Initiate the reaction by adding the SuyAB enzyme.

-

At various time points, stop the reaction by adding a quenching agent (e.g., zinc acetate to precipitate protein and bind sulfite).

-

Centrifuge to pellet the precipitate.

-

Quantify the amount of sulfite in the supernatant using the Fuchsin colorimetric assay.

-

Determine the enzyme activity based on the rate of sulfite formation.

-

Metabolite Extraction and Analysis by LC-MS

This protocol outlines a general procedure for the extraction and quantification of sulfonated metabolites from bacterial cultures.

-

Sample Collection and Quenching:

-

Rapidly collect a defined volume of bacterial culture.

-

Quench metabolic activity by mixing the culture with a cold solvent, such as 60% methanol at -40°C.

-

Separate the cells from the medium by centrifugation at low temperature.

-

-

Metabolite Extraction:

-

Extract intracellular metabolites by resuspending the cell pellet in a cold extraction solvent (e.g., a mixture of chloroform:methanol:water).

-

Vortex vigorously and incubate on ice.

-

Separate the polar and non-polar phases by centrifugation.

-

Collect the aqueous (polar) phase containing the sulfonated metabolites.

-

-

LC-MS Analysis:

-

Dry the aqueous extract under vacuum.

-

Resuspend the dried metabolites in a suitable solvent for LC-MS analysis.

-

Analyze the samples using a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Use an appropriate chromatography column (e.g., HILIC for polar compounds).

-

Identify and quantify metabolites by comparing their retention times and mass-to-charge ratios with authentic standards.

-

Logical and Experimental Workflow Diagrams

Workflow for Enzyme Characterization

Workflow for Metabolomic Analysis of Sulfo-Metabolism

Conclusion and Future Directions

The microbial metabolism of sulfosugars and their C3-sulfonate derivatives represents a fascinating and environmentally significant area of biochemistry. The sulfo-EMP pathway provides a clear example of convergent evolution, where a metabolic challenge is met with a solution analogous to a central metabolic pathway. While significant progress has been made in elucidating these pathways, particularly the sulfo-EMP pathway, many questions remain. The kinetic parameters of several key enzymes, such as sulfolactate sulfite-lyase, are yet to be determined. Furthermore, the diversity of these pathways across different microbial species and the regulatory mechanisms that govern their expression are areas ripe for future investigation. The detailed protocols and compiled data in this guide provide a solid foundation for researchers to address these questions and to explore the potential of these unique enzymes in biocatalysis and as targets for novel antimicrobial agents.

References

Sulfoenolpyruvate: A Detailed Technical Guide to a Phosphoenolpyruvate Analog

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfoenolpyruvate (SEP) is a structural analog of the high-energy phosphate compound phosphoenolpyruvate (PEP). In SEP, the phosphate group of PEP is replaced by a sulfonate group. This substitution significantly alters the molecule's chemical properties, making it a valuable tool for studying the structure and function of PEP-utilizing enzymes. While not as extensively characterized as other PEP analogs, SEP serves as a competitive inhibitor for several key enzymes in central metabolism, offering potential avenues for research and therapeutic development. This guide provides a comprehensive overview of this compound, including its structure, mechanism of action, and its effects on various enzymes. It also details experimental protocols for studying its inhibitory effects and presents available quantitative data in a clear, comparative format.

Introduction: The Role of Phosphoenolpyruvate and its Analogs

Phosphoenolpyruvate (PEP) is a critical intermediate in glycolysis and gluconeogenesis, serving as the phosphate donor in the final step of glycolysis catalyzed by pyruvate kinase. The high free energy of hydrolysis of its phosphate bond makes it a potent phosphorylating agent. Numerous enzymes, including pyruvate kinase, PEP carboxylase, and enolase, utilize PEP as a substrate.

Analogs of PEP, such as this compound, are invaluable tools for elucidating the mechanisms of these enzymes. By modifying the phosphate, carboxylate, or vinyl groups of PEP, researchers can probe the specific interactions within the enzyme's active site. These analogs can act as competitive or non-competitive inhibitors, providing insights into substrate binding and catalysis.[1] Furthermore, some analogs can serve as leads for the development of novel therapeutic agents targeting metabolic pathways in pathogens or cancer cells.

This compound: Structure and Chemical Properties

This compound is characterized by the replacement of the phosphate moiety of PEP with a sulfonate group (-SO₃⁻). This substitution retains the negative charge at a physiological pH but alters the bond lengths, angles, and electrophilicity compared to the phosphate group. The precise chemical structure of this compound has not been extensively detailed in the readily available literature, suggesting it is a less commonly synthesized and studied analog compared to halogenated or other modified PEP derivatives.

Key Structural Features:

-

Enol backbone: Maintains the core structure necessary for recognition by some PEP-utilizing enzymes.

-

Sulfonate group: Replaces the phosphate group, impacting binding affinity and reactivity within the enzyme active site. The S-O bonds are different in length and character from P-O bonds.

-

Carboxylate group: Essential for interaction with the active sites of many PEP-dependent enzymes.

Mechanism of Action: A Competitive Inhibitor

This compound is expected to act as a competitive inhibitor of PEP-utilizing enzymes. This mode of inhibition arises from its structural similarity to the natural substrate, PEP. SEP likely binds to the active site of the enzyme, preventing the binding of PEP and thereby inhibiting the catalytic reaction.

The general mechanism for competitive inhibition can be depicted as follows:

In this model, the inhibitor (SEP) binds reversibly to the free enzyme (E), competing with the substrate (PEP). The formation of the enzyme-inhibitor complex (EI) reduces the concentration of free enzyme available to bind the substrate, thus slowing the overall reaction rate.

Interaction with PEP-Utilizing Enzymes: Quantitative Data

Specific quantitative data for the inhibition of various enzymes by this compound is not widely available in the scientific literature. This suggests that SEP is a less-studied analog compared to others like (Z)- and (E)-3-chloro-PEP or 3-fluoro-PEP. However, based on the behavior of structurally similar analogs, we can anticipate its potential inhibitory effects. The following table provides a template for the kind of data that would be collected for SEP and includes data for other relevant PEP analogs for comparison.

| Enzyme | Organism | Analog | Inhibition Type | Ki (μM) | IC₅₀ (μM) | Reference |

| Pyruvate Kinase | Rabbit Muscle | This compound | Competitive | Data not found | Data not found | |

| Rabbit Muscle | (Z)-3-Fluoro-PEP | Competitive | 13 | - | (PMID: 3838938) | |

| Rabbit Muscle | (E)-3-Fluoro-PEP | Competitive | 250 | - | (PMID: 3838938) | |

| PEP Carboxylase | E. coli | This compound | Competitive | Data not found | Data not found | |

| Zea mays | Phosphoglycolate | Competitive | 1300 | - | (PMID: 6948334) | |

| Enolase | Yeast | This compound | Competitive | Data not found | Data not found | |

| Yeast | Phosphoglycolate | Competitive | 100 | - | (PMID: 6948334) |

Experimental Protocols

The following provides a generalized protocol for determining the inhibitory effect of this compound on a PEP-utilizing enzyme, such as pyruvate kinase. This protocol would need to be optimized for the specific enzyme and conditions being studied.

Objective

To determine the inhibition constant (Ki) of this compound for pyruvate kinase.

Materials

-

Purified pyruvate kinase

-

This compound (SEP)

-

Phosphoenolpyruvate (PEP)

-

Adenosine diphosphate (ADP)

-

Lactate dehydrogenase (LDH) (coupling enzyme)

-

NADH

-

Buffer solution (e.g., Tris-HCl, pH 7.5)

-

MgCl₂

-

KCl

-

Spectrophotometer capable of reading absorbance at 340 nm

-

96-well microplate (optional)

Experimental Workflow

Procedure

-

Reaction Mixture Preparation: In a cuvette or microplate well, combine the reaction buffer, ADP, NADH, LDH, MgCl₂, and KCl at their final concentrations. Add a fixed concentration of this compound. Prepare a series of tubes with varying concentrations of PEP.

-

Enzyme Addition: Initiate the reaction by adding a small, fixed amount of pyruvate kinase to the reaction mixture.

-

Data Acquisition: Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is proportional to the rate of pyruvate formation.

-

Data Analysis:

-

Calculate the initial velocity (v₀) for each reaction from the linear portion of the absorbance vs. time plot.

-

Create a Lineweaver-Burk plot (1/v₀ vs. 1/[PEP]) for each concentration of SEP used.

-

For a competitive inhibitor, the lines will intersect on the y-axis.

-

Determine the apparent Kₘ (Kₘ,app) from the x-intercept of each line.

-

Calculate Kᵢ using the equation for competitive inhibition: Kₘ,app = Kₘ (1 + [I]/Kᵢ), where [I] is the concentration of the inhibitor.

-

Applications in Research and Drug Development

While specific applications of this compound are not well-documented, its potential as a research tool and a starting point for drug design can be inferred.

-

Metabolic Pathway Elucidation: SEP can be used to probe the role of specific PEP-utilizing enzymes in metabolic pathways. By inhibiting a particular enzyme, researchers can observe the downstream effects on metabolite concentrations and fluxes, helping to understand the regulation and control of the pathway.

-

Drug Development: Enzymes that are essential for the survival of pathogens but are absent in the host are attractive drug targets. If a pathogen relies heavily on a specific PEP-utilizing enzyme that is structurally distinct from its human counterpart, a selective inhibitor based on the this compound scaffold could be developed as an antimicrobial agent. Similarly, targeting metabolic pathways that are upregulated in cancer cells, such as aerobic glycolysis, with SEP-derived compounds could be a potential anti-cancer strategy.

Conclusion

This compound, as a structural analog of phosphoenolpyruvate, represents a potentially useful tool for biochemists and drug discovery scientists. Although detailed characterization of its inhibitory properties is currently limited in the public domain, the conceptual framework for its action as a competitive inhibitor is well-established. The experimental protocols outlined in this guide provide a roadmap for its further investigation. Future studies are needed to synthesize and characterize SEP and to fully evaluate its potential as a specific inhibitor of PEP-utilizing enzymes and as a lead compound for the development of novel therapeutics.

References

The Enzymatic Landscape of Sulfoenolpyruvate-Related Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the enzymatic reactions centered around sulfopyruvate, a key intermediate in the microbial metabolism of organosulfonates. While the initial focus of inquiry was sulfoenolpyruvate, current research indicates that sulfopyruvate is the more central and well-characterized metabolic hub. This document details the primary enzymes responsible for the transformation of sulfopyruvate, including dehydrogenases, decarboxylases, and aminotransferases. For each enzyme, we present available quantitative kinetic data, detailed experimental protocols for activity assays, and visualizations of the relevant metabolic pathways. This guide is intended to be a valuable resource for researchers in microbiology, enzymology, and drug development who are investigating the unique biochemistry of microbial sulfur metabolism.

Introduction

The biogeochemical cycling of sulfur is a fundamental process with significant environmental and industrial implications. Microorganisms have evolved sophisticated enzymatic machinery to utilize a diverse array of organosulfonates as sources of carbon and sulfur. A central pathway in this metabolic network is sulfoglycolysis, the breakdown of sulfoquinovose, which converges on the key intermediate, 3-sulfopyruvate. The enzymatic fate of sulfopyruvate is a critical branch point, leading to various metabolic fates, including desulfonation and entry into central carbon metabolism. Understanding the enzymes that catalyze these transformations is paramount for applications ranging from bioremediation to the development of novel antimicrobial agents targeting these unique metabolic pathways. This guide synthesizes the current knowledge on the enzymology of sulfopyruvate metabolism, providing a comprehensive technical resource for the scientific community.

Key Enzymes in Sulfopyruvate Metabolism

The metabolism of sulfopyruvate is primarily governed by the action of three classes of enzymes: dehydrogenases that produce sulfopyruvate from sulfolactate, decarboxylases that convert sulfopyruvate to sulfoacetaldehyde, and aminotransferases that mediate its conversion to (S)-cysteate.

Sulfolactate Dehydrogenases: The Gateway to Sulfopyruvate

Sulfolactate dehydrogenases catalyze the reversible oxidation of sulfolactate to sulfopyruvate. These enzymes are critical for channeling sulfonated compounds into the central sulfoglycolytic pathway. Two stereospecific forms of this enzyme have been characterized: (R)-sulfolactate dehydrogenase (ComC) and (S)-sulfolactate dehydrogenase (SlcC). A membrane-bound sulfolactate dehydrogenase (SlcD) has also been identified.

ComC is an NADH/NADPH-dependent oxidoreductase that catalyzes the interconversion of (R)-sulfolactate and sulfopyruvate. This enzyme is a key component of the coenzyme M biosynthetic pathway in methanogenic archaea.

Quantitative Data:

The kinetic parameters for ComC from Methanobrevibacter millerae SM9 have been determined and are summarized in the table below.

| Substrate | KM (μM) | Vmax (μmol min-1 mg-1) | kcat (s-1) | Optimal pH | Reference |

| Sulfopyruvate | 196 | 93.9 | 62.8 | 6.5 | [1] |

| NADH | 55.1 | - | - | 6.5 | [1] |

Experimental Protocol: (R)-Sulfolactate Dehydrogenase Activity Assay

This protocol is adapted from the characterization of ComC from Methanobrevibacter millerae SM9[1].

Principle:

The activity of (R)-sulfolactate dehydrogenase is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+ during the reduction of sulfopyruvate to (R)-sulfolactate.

Reagents:

-

Assay Buffer: 50 mM potassium phosphate buffer, pH 6.5.

-

NADH Stock Solution: 10 mM NADH in assay buffer.

-

Sulfopyruvate Stock Solution: 10 mM 3-sulfopyruvate in assay buffer.

-

Enzyme: Purified (R)-sulfolactate dehydrogenase (ComC).

Procedure:

-

Prepare a reaction mixture in a quartz cuvette containing:

-

Assay Buffer (to a final volume of 1 mL)

-

NADH (final concentration of 400 μM)

-

-

Incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes to allow for temperature equilibration.

-

Initiate the reaction by adding sulfopyruvate to a final concentration of 500 μM.

-

Immediately monitor the decrease in absorbance at 340 nm using a spectrophotometer.

-

The rate of NADH oxidation is calculated using the Beer-Lambert law (εNADH at 340 nm = 6220 M-1 cm-1).

-

For determining the KM of sulfopyruvate, vary its concentration (e.g., 50-600 μM) while keeping the NADH concentration constant (400 μM).

-

For determining the KM of NADH, vary its concentration (e.g., 10-500 μM) while keeping the sulfopyruvate concentration constant (500 μM).

SlcC is an NAD+-dependent dehydrogenase that specifically acts on (S)-sulfolactate. It has been identified and purified from Chromohalobacter salexigens.

Quantitative Data:

Specific kinetic parameters (KM, Vmax, kcat) for SlcC are not yet available in the reviewed literature.

Experimental Protocol: Proposed (S)-Sulfolactate Dehydrogenase Activity Assay

This proposed protocol is based on general dehydrogenase assay principles.

Principle:

The activity of (S)-sulfolactate dehydrogenase can be measured by monitoring the increase in absorbance at 340 nm, corresponding to the reduction of NAD+ to NADH during the oxidation of (S)-sulfolactate to sulfopyruvate.

Reagents:

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.0.

-

NAD+ Stock Solution: 50 mM NAD+ in assay buffer.

-

(S)-Sulfolactate Stock Solution: 50 mM (S)-3-sulfolactate in assay buffer.

-

Enzyme: Purified (S)-sulfolactate dehydrogenase (SlcC).

Procedure:

-

Prepare a reaction mixture in a quartz cuvette containing:

-

Assay Buffer (to a final volume of 1 mL)

-

NAD+ (final concentration of 2 mM)

-

-

Incubate the mixture at the desired temperature for 5 minutes.

-

Initiate the reaction by adding (S)-sulfolactate to a final concentration of 10 mM.

-

Monitor the increase in absorbance at 340 nm.

-

The rate of NADH formation is calculated using the Beer-Lambert law.

A membrane-bound sulfolactate dehydrogenase (SlcD) has been identified in Roseovarius nubinhibens ISM. This enzyme is inducible and generates sulfopyruvate from sulfolactate.

Quantitative Data:

Quantitative kinetic data for SlcD are not currently available.

Experimental Protocol: Proposed Sulfolactate Dehydrogenase (SlcD) Activity Assay

This proposed protocol is based on the use of an artificial electron acceptor as reported for the initial characterization of this enzyme.

Principle:

The activity of the membrane-bound SlcD can be assayed by monitoring the reduction of an artificial electron acceptor, such as potassium ferricyanide (K3[Fe(CN)6]), which changes its absorbance upon reduction.

Reagents:

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0.

-

Sulfolactate Stock Solution: 100 mM 3-sulfolactate in assay buffer.

-

Potassium Ferricyanide Stock Solution: 10 mM K3[Fe(CN)6] in assay buffer.

-

Enzyme Preparation: Solubilized membrane fraction containing SlcD.

Procedure:

-

Prepare a reaction mixture in a cuvette containing:

-

Assay Buffer (to a final volume of 1 mL)

-

Potassium Ferricyanide (final concentration of 1 mM)

-

-

Incubate for 5 minutes at the desired temperature.

-

Initiate the reaction by adding sulfolactate to a final concentration of 20 mM.

-

Monitor the decrease in absorbance at 420 nm (the wavelength of maximum absorbance for ferricyanide).

-

The rate of ferricyanide reduction is calculated using its molar extinction coefficient (ε420 = 1040 M-1 cm-1).

Sulfopyruvate Decarboxylase (ComDE): A Key C-C Bond Cleavage Step

Sulfopyruvate decarboxylase catalyzes the decarboxylation of 3-sulfopyruvate to 2-sulfoacetaldehyde and CO2. This thiamine pyrophosphate (TPP)-dependent enzyme is a crucial component of the coenzyme M biosynthetic pathway and is known to be oxygen-sensitive.

Quantitative Data:

While specific KM and kcat values for sulfopyruvate decarboxylase from the well-studied Methanococcus jannaschii are not explicitly provided in the reviewed literature, it has been noted that the enzyme exhibits substrate inhibition at sulfopyruvate concentrations above 1.8 mM.

Experimental Protocol: Sulfopyruvate Decarboxylase Activity Assay

This protocol is based on the methodology described for the characterization of ComDE from Methanococcus jannaschii.

Principle:

The activity of sulfopyruvate decarboxylase is determined by quantifying the amount of sulfoacetaldehyde produced. The product is derivatized with 2,4-dinitrophenylhydrazine (DNPH), and the resulting hydrazone is quantified by high-performance liquid chromatography (HPLC).

Reagents:

-

Assay Buffer: 150 mM potassium phosphate, 1 mM MgCl2, 2 mM dithiothreitol (DTT), pH 7.0.

-

Sulfopyruvate Stock Solution: 10 mM 3-sulfopyruvate in assay buffer.

-

Dithionite Solution: 20 mM sodium dithionite in assay buffer (prepare fresh).

-

Methyl Viologen Solution: 2 mM methyl viologen in assay buffer.

-

DNPH Solution: Saturated solution of 2,4-dinitrophenylhydrazine in 2 M HCl.

-

Enzyme: Purified sulfopyruvate decarboxylase (ComDE).

Procedure:

-

All manipulations should be performed under anaerobic conditions (e.g., in an anaerobic chamber or using sealed, argon-flushed vials).

-

Prepare a reaction mixture in a sealed vial containing:

-

Assay Buffer (to a final volume of 100 μL)

-

Dithionite (final concentration of 2 mM)

-

Methyl Viologen (final concentration of 0.2 mM, as a redox indicator)

-

-

Incubate the mixture at the optimal temperature for the enzyme (e.g., 80°C for the M. jannaschii enzyme) for 5 minutes.

-

Initiate the reaction by adding sulfopyruvate (e.g., to a final concentration of 1 mM).

-

Incubate for a defined period (e.g., 15 minutes).

-

Stop the reaction by adding an equal volume of the DNPH solution.

-

Incubate at room temperature for 30 minutes to allow for complete derivatization.

-

Analyze the sample by reverse-phase HPLC, monitoring at a wavelength appropriate for the DNPH derivative of sulfoacetaldehyde (e.g., 360 nm).

-

Quantify the product by comparing the peak area to a standard curve generated with known concentrations of sulfoacetaldehyde.

Transamination of Sulfopyruvate: A Link to Amino Acid Metabolism

In some bacteria, such as Roseovarius nubinhibens, sulfopyruvate can be transaminated to (S)-cysteate. This reaction is likely catalyzed by an aminotransferase.

Quantitative Data:

Specific kinetic data for the enzyme responsible for the transamination of sulfopyruvate are not yet available.

Experimental Protocol: Proposed Sulfopyruvate Aminotransferase Activity Assay

This proposed protocol is based on general methods for assaying aminotransferases, such as aspartate aminotransferase.

Principle:

The transamination of sulfopyruvate can be coupled to a dehydrogenase reaction. In the forward direction, the production of the amino acid product can be difficult to monitor directly. A more common approach is to measure the reverse reaction, the conversion of (S)-cysteate and an α-keto acid (e.g., α-ketoglutarate) to sulfopyruvate and an amino acid (e.g., glutamate). The production of sulfopyruvate can then be coupled to the NADH-dependent reduction to sulfolactate by an excess of sulfolactate dehydrogenase, and the reaction monitored by the decrease in absorbance at 340 nm.

Reagents:

-

Assay Buffer: 100 mM potassium phosphate buffer, pH 7.5, containing 10 μM pyridoxal 5'-phosphate.

-

(S)-Cysteate Stock Solution: 100 mM (S)-cysteate in assay buffer.

-

α-Ketoglutarate Stock Solution: 100 mM α-ketoglutarate in assay buffer.

-

NADH Stock Solution: 10 mM NADH in assay buffer.

-

Coupling Enzyme: (R)- or (S)-Sulfolactate dehydrogenase (depending on the stereospecificity of the aminotransferase product).

-

Enzyme: Cell-free extract or purified aminotransferase.

Procedure:

-

Prepare a reaction mixture in a quartz cuvette containing:

-

Assay Buffer (to a final volume of 1 mL)

-

NADH (final concentration of 0.2 mM)

-

α-Ketoglutarate (final concentration of 5 mM)

-

An excess of the appropriate sulfolactate dehydrogenase

-

-

Incubate at the desired temperature for 5 minutes.

-

Initiate the reaction by adding (S)-cysteate to a final concentration of 10 mM.

-

Monitor the decrease in absorbance at 340 nm.

-

The rate of the reaction is proportional to the rate of NADH oxidation.

Metabolic Pathways and Logical Relationships

The enzymatic reactions described above are integrated into metabolic pathways that dictate the fate of sulfopyruvate. The following diagrams, generated using the DOT language, illustrate these relationships.

Caption: Central role of sulfopyruvate in sulfoglycolysis.

Caption: Coenzyme M biosynthesis pathway.

Caption: Bifurcated degradation of sulfolactate.

Conclusion and Future Directions

The study of enzymatic reactions involving sulfopyruvate is a rapidly evolving field. While significant progress has been made in identifying and characterizing key enzymes like (R)-sulfolactate dehydrogenase and sulfopyruvate decarboxylase, much remains to be discovered. The kinetic properties and regulatory mechanisms of many enzymes in these pathways, particularly (S)-sulfolactate dehydrogenase, the membrane-bound sulfolactate dehydrogenase, and the sulfopyruvate aminotransferase, are still poorly understood. Future research should focus on the purification and detailed biochemical characterization of these enzymes to provide a more complete picture of sulfopyruvate metabolism. Such knowledge will not only enhance our fundamental understanding of microbial sulfur metabolism but also open up new avenues for biotechnological applications and the development of targeted antimicrobial strategies. This guide serves as a foundational resource to stimulate and support these future research endeavors.

References

Biosynthesis of Sulfoenolpyruvate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfoenolpyruvate, a sulfonated analog of the high-energy glycolytic intermediate phosphoenolpyruvate (PEP), is not a metabolite found in the central carbon metabolism of most organisms. Its biosynthesis is not characterized by a dedicated, linear pathway. Instead, evidence strongly suggests that this compound arises from the enzymatic activity of (2R)-phospho-3-sulfolactate synthase (ComA), an enzyme primarily involved in the biosynthesis of coenzyme M in archaea. This technical guide delineates the proposed biosynthetic route for this compound, collates available quantitative data, provides detailed experimental protocols for the study of the key enzyme, and presents visual diagrams of the pathway and experimental workflows.

The Biosynthesis Pathway of this compound

The primary known enzymatic reaction with the potential to generate this compound is the reversible elimination of sulfite from (2R)-phospho-3-sulfolactate. This reaction is catalyzed by (2R)-phospho-3-sulfolactate synthase (EC 4.4.1.19), also known as ComA. While the enzyme's characterized physiological role in organisms like Methanococcus jannaschii is the forward reaction—the synthesis of phosphosulfolactate from phosphoenolpyruvate (PEP) and sulfite—the inherent reversibility of this enzymatic transformation provides a direct route to this compound.

The proposed biosynthetic pathway is a single-step enzymatic reaction:

(2R)-phospho-3-sulfolactate ⇌ this compound + H₂O (catalyzed by an analogous but yet uncharacterized hydrolase)

and subsequently:

Phosphoenolpyruvate + Sulfite ⇌ (2R)-phospho-3-sulfolactate (catalyzed by (2R)-phospho-3-sulfolactate synthase - ComA)[1]

Therefore, the biosynthesis of this compound is intricately linked to the metabolism of phosphosulfolactate. The net direction of the reaction in vivo would be dependent on the intracellular concentrations of the substrates and products.

Diagram of the Proposed Biosynthesis Pathway

References

An In-depth Technical Guide to Phosphoenolpyruvate and its Analogs

Foreword

This technical guide addresses the chemical and physical properties of phosphoenolpyruvate (PEP), a pivotal high-energy intermediate in cellular metabolism. While the initial request concerned "sulfoenolpyruvate," extensive literature searches did not yield information on a compound with this specific name. It is plausible that this term refers to a theoretical compound or a niche synthetic analog not widely documented. This guide, therefore, focuses on the extensively studied and biologically crucial parent molecule, phosphoenolpyruvate, and its various analogs. The principles, experimental protocols, and data presented for PEP and its derivatives provide a foundational understanding that would be applicable to the study of any novel enolpyruvate compound.

Chemical and Physical Properties of Phosphoenolpyruvate (PEP)

Phosphoenolpyruvate is the ester derived from the enol of pyruvate and phosphoric acid. It is a key intermediate in glycolysis and gluconeogenesis and possesses the highest energy phosphate bond found in living organisms (-61.9 kJ/mol)[1].

Structure and Nomenclature

-

Synonyms: Phosphoenolpyruvic acid, PEP[2]

Quantitative Physicochemical Data

A summary of the key quantitative properties of phosphoenolpyruvate is presented in Table 1.

| Property | Value | Reference |

| Molar Mass | 168.042 g/mol | [1][2] |

| Standard Gibbs Free Energy of Hydrolysis | -61.9 kJ/mol | [1] |

Synthesis of Phosphoenolpyruvate and Its Analogs

The synthesis of phosphoenolpyruvate and its analogs is crucial for studying the mechanisms of PEP-utilizing enzymes and for the development of potential inhibitors.

Chemical Synthesis

A common laboratory synthesis of (Z)-3-chlorophosphoenolpyruvate, an analog of PEP, involves the reaction of 3,3-dichloropyruvic acid with trimethylphosphite, followed by deesterification.

Biosynthesis of Phosphoenolpyruvate

In biological systems, PEP is synthesized through two primary pathways:

-

Glycolysis: The enzyme enolase catalyzes the conversion of 2-phosphoglycerate to phosphoenolpyruvate[1].

-

Gluconeogenesis: Phosphoenolpyruvate carboxykinase (PEPCK) catalyzes the decarboxylation of oxaloacetate to form PEP[1].

The following diagram illustrates the central role of PEP in these metabolic pathways.

Biological Role of Phosphoenolpyruvate

Phosphoenolpyruvate is a central molecule in metabolism, participating in several key biological processes.

Glycolysis and Energy Production

In the final step of glycolysis, pyruvate kinase catalyzes the transfer of the high-energy phosphate group from PEP to ADP, producing pyruvate and ATP. This is a crucial step for cellular energy production[1].

Gluconeogenesis

During gluconeogenesis, the synthesis of glucose from non-carbohydrate precursors, PEP is formed from oxaloacetate in a reaction catalyzed by PEPCK. This is a key regulatory step in this pathway[1].

Biosynthesis of Aromatic Amino Acids in Plants

In plants, PEP is a substrate for the shikimate pathway, which leads to the synthesis of aromatic amino acids such as phenylalanine, tryptophan, and tyrosine[1]. The first step involves the reaction of PEP with erythrose-4-phosphate, catalyzed by DAHP synthase[1].

Carbon Fixation in C4 Plants

In C4 plants, PEP serves as the initial acceptor of CO₂ in the mesophyll cells. The enzyme PEP carboxylase catalyzes the carboxylation of PEP to form oxaloacetate, which is then converted to malate and transported to the bundle sheath cells for the Calvin cycle[1].

The following diagram illustrates the involvement of PEP in these diverse biological pathways.

Experimental Protocols

Enzyme Assays for PEP-Utilizing Enzymes

The activity of enzymes that utilize PEP, such as pyruvate kinase and PEP carboxylase, can be measured using spectrophotometric assays. These assays typically couple the reaction to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.

Example Protocol for Pyruvate Kinase Assay:

-

Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, KCl, ADP, NADH, and lactate dehydrogenase.

-

Add a sample containing pyruvate kinase.

-

Initiate the reaction by adding phosphoenolpyruvate.

-

Monitor the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is proportional to the pyruvate kinase activity.

The workflow for a typical enzyme assay is depicted below.

The Concept of Sulfonation and Sulfotransferases

While "this compound" is not a documented metabolite, the process of sulfonation is a common biological reaction. Sulfotransferases (SULTs) are enzymes that catalyze the transfer of a sulfonate group (SO₃⁻) from a donor molecule, typically 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to a substrate.

Sulfonation can alter the biological activity, solubility, and transport of various molecules, including hormones, neurotransmitters, and xenobiotics. Although there are no known sulfotransferases that act on enolpyruvate, it is theoretically possible that a synthetic or engineered enzyme could catalyze such a reaction.

The general mechanism of sulfotransferase action is shown below.

Conclusion

Phosphoenolpyruvate is a cornerstone of cellular metabolism, characterized by its high-energy phosphate bond and central role in glycolysis, gluconeogenesis, and various biosynthetic pathways. While the specific compound "this compound" remains uncharacterized in the scientific literature, the study of PEP and its analogs provides a robust framework for understanding the chemical and biological properties of enolpyruvate derivatives. Further research into synthetic analogs of PEP, potentially including sulfonated versions, could yield novel inhibitors of PEP-utilizing enzymes with therapeutic potential.

References

An In-depth Technical Guide to the Core Biological Significance of Phosphoenolpyruvate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphoenolpyruvate (PEP) is a pivotal, high-energy metabolite central to cellular metabolism across all domains of life.[1] Possessing the highest energy phosphate bond found in biological systems, PEP stands at the crossroads of several fundamental pathways, including glycolysis, gluconeogenesis, and the biosynthesis of aromatic compounds.[1] In bacteria, it serves as the primary energy source for the phosphotransferase system (PTS), a unique mechanism for carbohydrate uptake and regulation.[1] This technical guide provides a comprehensive exploration of the biological significance of PEP, detailing its roles in key metabolic and signaling pathways. It includes a compilation of quantitative data, detailed experimental protocols for the study of PEP-utilizing enzymes, and visual representations of relevant pathways to facilitate a deeper understanding for researchers and professionals in drug development.

Core Biological Roles of Phosphoenolpyruvate

Phosphoenolpyruvate is a critical intermediate in a variety of metabolic pathways essential for cellular function. Its high-energy phosphate bond makes it a potent phosphoryl donor, driving several key biochemical reactions.[2]

Glycolysis and Substrate-Level Phosphorylation

In the final step of glycolysis, PEP is converted to pyruvate by the enzyme pyruvate kinase (PK).[3] This reaction is a crucial point of ATP generation through substrate-level phosphorylation, where the high-energy phosphate group from PEP is transferred to ADP to form ATP.[1] This step is one of the three irreversible reactions in glycolysis and is a major site of regulation for the entire pathway.[4]

Gluconeogenesis

During gluconeogenesis, the synthesis of glucose from non-carbohydrate precursors, PEP is synthesized from oxaloacetate by the enzyme phosphoenolpyruvate carboxykinase (PEPCK).[1][5] This reaction is a key regulatory step in gluconeogenesis and bypasses the irreversible reaction catalyzed by pyruvate kinase in glycolysis.[5] The reciprocal regulation of pyruvate kinase and PEPCK is essential for controlling the direction of flux between glycolysis and gluconeogenesis.[6]

Bacterial Phosphotransferase System (PTS)

In many bacteria, PEP is the energy source for the phosphotransferase system (PTS), a unique method for sugar uptake.[7] The PTS couples the transport of sugars into the cell with their phosphorylation. The phosphoryl group from PEP is transferred through a cascade of proteins, including Enzyme I (EI) and the phosphocarrier protein (HPr), to the incoming sugar.[8] The phosphorylation state of PTS components also plays a significant role in regulating other metabolic pathways and cellular processes.[9]

Biosynthesis of Aromatic Compounds (Shikimate Pathway)

In plants, fungi, and bacteria, PEP is a key precursor for the synthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and other aromatic compounds via the shikimate pathway.[1] The first committed step of this pathway involves the condensation of PEP and erythrose 4-phosphate, catalyzed by the enzyme 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase.[2]

Carbon Fixation in Plants

In C4 and CAM plants, PEP serves as the initial acceptor for atmospheric CO2. The enzyme PEP carboxylase (PEPC) catalyzes the carboxylation of PEP to form oxaloacetate.[1] This mechanism allows for the concentration of CO2, which is then released for fixation by RuBisCO in the Calvin cycle, increasing the efficiency of photosynthesis in hot and dry environments.[10]

Quantitative Data

The following tables summarize key quantitative data related to phosphoenolpyruvate and its associated enzymes.

Table 1: Thermodynamic and Cellular Properties of Phosphoenolpyruvate

| Parameter | Value | Organism/Condition |

| Standard Gibbs Free Energy of Hydrolysis (ΔG°') | -61.9 kJ/mol | Standard Conditions |

| Cellular Concentration | Varies (e.g., 0.02-0.05 mM in E. coli) | Dependent on organism and metabolic state |

Table 2: Kinetic Parameters of Key PEP-Utilizing Enzymes

| Enzyme | Substrate | K_m_ (mM) | V_max_ (U/mg) | Organism |

| Pyruvate Kinase (PK) | PEP | 0.09 - 0.23 | 88.7 | Sulfolobus solfataricus |

| Pyruvate Kinase (PK) | ADP | 0.1 - 0.5 | - | Various |

| PEP Carboxylase (PEPC) | PEP | 1.2 ± 0.5 | - | Zea mays |

| PEP Carboxykinase (PEPCK) | Oxaloacetate | - | - | Various |

| 3-Deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) Synthase | PEP | - | - | Various |

Note: Kinetic parameters can vary significantly depending on the specific isozyme, organism, pH, and presence of allosteric effectors.[11][12]

Experimental Protocols

Detailed methodologies for key experiments involving phosphoenolpyruvate are provided below.

Assay for Pyruvate Kinase Activity

This protocol describes a coupled enzyme assay to determine the activity of pyruvate kinase by measuring the rate of NADH consumption.[13]

Principle: Pyruvate kinase catalyzes the conversion of PEP and ADP to pyruvate and ATP. The pyruvate produced is then reduced to lactate by lactate dehydrogenase (LDH), a reaction that consumes NADH. The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm.[13]

Reagents:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 5 mM MgCl2

-

Phosphoenolpyruvate (PEP) solution: 10 mM

-

Adenosine diphosphate (ADP) solution: 10 mM

-

NADH solution: 5 mM

-

Lactate dehydrogenase (LDH): 10 units/mL

-

Enzyme sample (e.g., cell lysate)

Procedure:

-

Prepare a reaction mixture in a cuvette containing assay buffer, PEP, ADP, and NADH.

-

Add LDH to the reaction mixture.

-

Equilibrate the mixture to the desired temperature (e.g., 25°C or 37°C).

-

Initiate the reaction by adding the enzyme sample.

-

Immediately monitor the decrease in absorbance at 340 nm using a spectrophotometer.

-

Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).[14]

Assay for PEP Carboxylase Activity

This protocol outlines a method to measure the activity of PEP carboxylase.

Principle: PEP carboxylase catalyzes the fixation of bicarbonate (HCO3⁻) to PEP to form oxaloacetate. The activity can be measured by coupling the reaction to the reduction of oxaloacetate to malate by malate dehydrogenase (MDH), which oxidizes NADH.

Reagents:

-

Assay Buffer: 100 mM Tris-HCl, pH 8.0, 10 mM MgCl2

-

Phosphoenolpyruvate (PEP) solution: 10 mM

-

Sodium bicarbonate (NaHCO3) solution: 100 mM

-

NADH solution: 5 mM

-

Malate dehydrogenase (MDH): 10 units/mL

-

Enzyme sample

Procedure:

-

Set up a reaction mixture containing assay buffer, PEP, NaHCO3, and NADH.

-

Add MDH to the mixture.

-

Incubate at the desired temperature.

-

Start the reaction by adding the enzyme sample.

-

Monitor the decrease in absorbance at 340 nm.

-

Calculate the activity based on the rate of NADH oxidation.

Measurement of Phosphoenolpyruvate Concentration in Biological Samples

This protocol describes an enzymatic assay to determine the concentration of PEP in cell or tissue extracts.[7]

Principle: PEP is converted to pyruvate by pyruvate kinase, with the concomitant production of ATP. The ATP produced can be quantified using a luciferase-based assay, where the light emitted is proportional to the amount of ATP, and thus to the initial amount of PEP.[15]

Reagents:

-

Sample extract (e.g., deproteinized cell lysate)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 5 mM MgCl2

-

ADP solution: 1 mM

-

Pyruvate kinase: 5 units/mL

-

ATP bioluminescence assay kit (containing luciferase and luciferin)

Procedure:

-

Prepare the sample extract, ensuring it is deproteinized to avoid interference from other enzymes.[7]

-

In a luminometer plate, add the sample extract to the assay buffer containing ADP.

-

Initiate the reaction by adding pyruvate kinase and incubate to allow for the complete conversion of PEP to pyruvate and ATP.

-

Add the ATP bioluminescence reagent.

-

Measure the light emission using a luminometer.

-

Determine the PEP concentration by comparing the luminescence signal to a standard curve generated with known concentrations of PEP.[15]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key pathways and workflows involving phosphoenolpyruvate.

Caption: Reciprocal regulation of PEP in Glycolysis and Gluconeogenesis.

Caption: The bacterial Phosphotransferase System (PTS) cascade.

Caption: Entry of PEP into the Shikimate Pathway for aromatic amino acid synthesis.

Caption: Experimental workflow for the quantification of PEP.

References

- 1. Phosphoenolpyruvic acid - Wikipedia [en.wikipedia.org]

- 2. Phosphoenolpyruvate and Related Metabolic Pathways Contribute to the Regulation of Plant Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyruvate kinase - Wikipedia [en.wikipedia.org]

- 4. Glycolysis - Wikipedia [en.wikipedia.org]

- 5. fiveable.me [fiveable.me]

- 6. Thematic Minireview Series: A Perspective on the Biology of Phosphoenolpyruvate Carboxykinase 55 Years After Its Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cellbiolabs.com [cellbiolabs.com]

- 8. The Bacterial Phosphotransferase System: New frontiers 50 years after its discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. How Phosphotransferase System-Related Protein Phosphorylation Regulates Carbohydrate Metabolism in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phosphoenolpyruvate carboxykinase - Wikipedia [en.wikipedia.org]

- 11. Frontiers | The Carbon Switch at the Level of Pyruvate and Phosphoenolpyruvate in Sulfolobus solfataricus P2 [frontiersin.org]

- 12. Kinetics and equilibrium binding of phosphoenolpyruvate to phosphoenolpyruvate carboxylase from Zeamays - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 13. Pyruvate kinase enzyme assay and kinetics [bio-protocol.org]

- 14. Pyruvate Kinase - Assay | Worthington Biochemical [worthington-biochem.com]

- 15. Phosphoenolpyruvate from Glycolysis and PEPCK Regulate Cancer Cell Fate by Altering Cytosolic Ca2+ - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Analytical Detection of Sulfoenolpyruvate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfoenolpyruvate (SEP) is a structural analog of the key metabolic intermediate phosphoenolpyruvate (PEP). Due to this similarity, SEP can act as an inhibitor or alternative substrate for several enzymes involved in crucial metabolic pathways, such as glycolysis and gluconeogenesis. Its analysis is therefore of significant interest in metabolic research and drug development. Direct detection methods for this compound are not widely established in the literature. However, indirect methods, primarily based on enzymatic assays, and direct methods requiring specific analytical development, can be employed. This document provides an overview of potential analytical strategies and detailed protocols for the detection and quantification of this compound.

Principle of Detection

The primary methods for the detection of this compound can be categorized as follows:

-

Indirect Enzymatic Assays: These methods rely on the interaction of this compound with enzymes that typically utilize phosphoenolpyruvate as a substrate, such as pyruvate kinase (PK) or phosphoenolpyruvate carboxylase (PEPCK). The presence of this compound can be quantified by measuring its inhibitory effect on the enzyme's activity. The consumption of a substrate or the formation of a product is monitored, often through a coupled enzymatic reaction that results in a colorimetric or fluorometric signal.

-

Direct Chromatographic Methods: Techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be developed for the direct detection and quantification of this compound. These methods offer high specificity and sensitivity but may require significant optimization of separation conditions and detector settings.

This application note will focus on a detailed protocol for an indirect enzymatic assay using pyruvate kinase.

Enzymatic Detection of this compound: An Inhibition Assay

This protocol describes a method to quantify this compound by measuring its inhibitory effect on pyruvate kinase activity. The pyruvate kinase reaction, which converts PEP and ADP to pyruvate and ATP, is coupled to a lactate dehydrogenase (LDH) reaction. In this second reaction, the pyruvate produced is reduced to lactate, with the concomitant oxidation of NADH to NAD+. The decrease in NADH concentration is monitored spectrophotometrically at 340 nm. This compound will compete with PEP, leading to a decrease in the rate of NADH oxidation, which is proportional to the concentration of the inhibitor.

Signaling Pathway

Caption: Coupled enzymatic reaction for the indirect detection of this compound.

Experimental Protocol: Pyruvate Kinase Inhibition Assay

Materials and Reagents

-

Pyruvate Kinase (PK) from rabbit muscle

-

Lactate Dehydrogenase (LDH) from rabbit muscle

-

Phosphoenolpyruvate (PEP)

-

This compound (SEP) standard solutions

-

Adenosine 5'-diphosphate (ADP)

-

β-Nicotinamide adenine dinucleotide, reduced form (NADH)

-

Tricine buffer

-

Potassium Chloride (KCl)

-

Magnesium Sulfate (MgSO₄)

-

96-well UV-transparent microplate

-

Microplate spectrophotometer capable of reading absorbance at 340 nm

Reagent Preparation

-

Assay Buffer: 100 mM Tricine, 10 mM KCl, 5 mM MgSO₄, pH 7.8.

-

PEP Stock Solution: 100 mM in Assay Buffer.

-

ADP Stock Solution: 100 mM in Assay Buffer.

-

NADH Stock Solution: 10 mM in Assay Buffer.

-

PK/LDH Enzyme Mix: Prepare a working solution containing 10 units/mL of PK and 15 units/mL of LDH in Assay Buffer.

-

This compound Standards: Prepare a series of dilutions of SEP in Assay Buffer (e.g., 0-100 µM).

Assay Procedure

Caption: Workflow for the pyruvate kinase inhibition assay.

-

Prepare the Reaction Mixture: For each reaction, prepare a master mix containing:

-

150 µL Assay Buffer

-

10 µL ADP Stock Solution (Final concentration: 5 mM)

-

5 µL NADH Stock Solution (Final concentration: 0.25 mM)

-

10 µL PK/LDH Enzyme Mix

-

-

Set up the Microplate:

-

Add 10 µL of this compound Standard or unknown sample to each well.

-

Add 10 µL of Assay Buffer to the control wells (no inhibitor).

-

Add 175 µL of the Reaction Mixture to each well.

-

-

Incubation: Incubate the plate at 37°C for 5 minutes to allow the components to equilibrate.

-

Initiate the Reaction: Add 10 µL of PEP Stock Solution (Final concentration: 5 mM) to each well to start the reaction.

-

Measurement: Immediately place the microplate in the spectrophotometer and measure the decrease in absorbance at 340 nm every 30 seconds for 10 minutes at 37°C.

Data Analysis

-

Calculate the rate of reaction (ΔA₃₄₀/min) for each well from the linear portion of the kinetic curve.

-

Determine the percent inhibition for each this compound standard and unknown sample using the following formula: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] * 100

-

Plot the percent inhibition as a function of the this compound concentration to generate a standard curve.

-

Determine the concentration of this compound in the unknown samples by interpolating their percent inhibition values from the standard curve.

Quantitative Data Summary

The following table summarizes the expected performance of the described enzymatic inhibition assay. These values are illustrative and may vary depending on the specific experimental conditions and reagents used.

| Parameter | Value | Notes |

| Method | Indirect Enzymatic Inhibition Assay | Coupled Pyruvate Kinase / Lactate Dehydrogenase |

| Detection Wavelength | 340 nm | Monitoring NADH oxidation |

| Linear Range | 1 - 50 µM | Dependent on PEP concentration |

| Limit of Detection (LOD) | ~0.5 µM | Estimated as 3x standard deviation of the blank |

| Limit of Quantification (LOQ) | ~1.5 µM | Estimated as 10x standard deviation of the blank |

| Precision (CV%) | < 10% | For intra-assay variability |

| Assay Time | ~30 minutes | Per 96-well plate |

Troubleshooting

-

High background signal: Ensure that the NADH solution is fresh and has been protected from light. Contamination of reagents with pyruvate can also lead to a high background.

-

Low signal or no activity: Check the activity of the PK and LDH enzymes. Ensure that the pH of the assay buffer is optimal.

-

Precipitation in wells: Ensure that the concentrations of divalent cations (e.g., Mg²⁺) are optimized and that all reagents are fully dissolved.

Conclusion

The detection of this compound can be effectively achieved through an indirect enzymatic inhibition assay. This method is sensitive, relatively rapid, and can be adapted for high-throughput screening. For direct detection and confirmation, the development of a specific LC-MS method is recommended. The protocols and data presented here provide a solid foundation for researchers and professionals working with this important phosphoenolpyruvate analog.

Application Notes and Protocols for Sulfoenolpyruvate Enzyme Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfoenolpyruvate (SEP) is a structural analog of the key metabolic intermediate phosphoenolpyruvate (PEP). While the specific metabolic roles of SEP are still under investigation, its structural similarity to PEP suggests that it may interact with a variety of enzymes that utilize PEP as a substrate. This document provides detailed protocols for developing an enzyme assay for enzymes that potentially metabolize this compound, with a primary focus on a coupled enzyme assay using pyruvate kinase as a model enzyme. Pyruvate kinase catalyzes the transfer of a phosphate group from PEP to ADP, producing pyruvate and ATP. By analogy, it is hypothesized that pyruvate kinase or a similar enzyme could catalyze the transfer of a sulfo group from this compound.

These protocols are designed to enable researchers to screen for enzymatic activity with this compound, determine kinetic parameters, and assess potential inhibitors. The methodologies described are foundational and can be adapted for various research and drug development applications.

Key Signaling and Metabolic Pathways

The enzymes that metabolize phosphoenolpyruvate are central to major metabolic pathways, including glycolysis and gluconeogenesis. Pyruvate kinase, the focus of the primary protocol below, is a key regulatory enzyme in glycolysis. Understanding the interaction of this compound with such enzymes could reveal novel metabolic pathways or regulatory mechanisms.

Caption: Glycolysis pathway highlighting the position of PEP and the hypothetical action of an enzyme on this compound.

Experimental Protocols

Protocol 1: Coupled Enzyme Assay for this compound Activity with Pyruvate Kinase

This protocol describes a continuous spectrophotometric assay to measure the activity of pyruvate kinase with this compound as a potential substrate. The production of pyruvate is coupled to the oxidation of NADH by lactate dehydrogenase (LDH), which can be monitored by the decrease in absorbance at 340 nm.

Principle:

If pyruvate kinase can utilize this compound, the reaction will produce pyruvate. In the presence of lactate dehydrogenase and NADH, pyruvate is reduced to lactate, with the concomitant oxidation of NADH to NAD+. The rate of NADH oxidation is directly proportional to the rate of pyruvate formation.

Caption: Workflow of the coupled enzyme assay for this compound.

Materials and Reagents:

-

This compound (synthesis required or custom order)

-

Pyruvate Kinase (e.g., from rabbit muscle)

-

Lactate Dehydrogenase (e.g., from rabbit muscle)

-

Adenosine 5'-diphosphate (ADP)

-

β-Nicotinamide adenine dinucleotide, reduced form (NADH)

-

Tricine buffer

-

Potassium Chloride (KCl)

-

Magnesium Chloride (MgCl₂)

-

Spectrophotometer capable of reading at 340 nm

-

Cuvettes (1 cm path length)

-

Micropipettes and tips

Procedure:

-

Prepare Reagent Stock Solutions:

-

1 M Tricine buffer, pH 7.6

-

2 M KCl

-

1 M MgCl₂

-

100 mM ADP

-

10 mM NADH

-

100 mM this compound (dissolved in buffer, pH adjusted to 7.6)

-

Pyruvate Kinase solution (e.g., 100 units/mL)

-

Lactate Dehydrogenase solution (e.g., 1000 units/mL)

-

-

Prepare Assay Cocktail (for 10 assays, 1 mL each):

-

To a microcentrifuge tube, add:

-

500 µL of 1 M Tricine buffer, pH 7.6

-

1 mL of 2 M KCl

-

100 µL of 1 M MgCl₂

-

200 µL of 100 mM ADP

-

150 µL of 10 mM NADH

-

100 µL of Lactate Dehydrogenase (1000 units/mL)

-

Add deionized water to a final volume of 9 mL. Mix gently.

-

-

-

Perform the Assay:

-

Set the spectrophotometer to 340 nm and equilibrate to the desired temperature (e.g., 25°C or 37°C).

-

To a cuvette, add 900 µL of the Assay Cocktail.

-

Add varying concentrations of this compound (e.g., from 0.1 mM to 10 mM final concentration).

-

Add deionized water to bring the volume to 990 µL.

-

Place the cuvette in the spectrophotometer and record the baseline absorbance for 2-3 minutes.

-

Initiate the reaction by adding 10 µL of the Pyruvate Kinase solution.

-

Immediately mix by inverting the cuvette and start recording the absorbance at 340 nm for 5-10 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (ΔA₃₄₀/min) from the linear portion of the absorbance vs. time plot.

-

Convert the rate to µmol of NADH oxidized per minute using the Beer-Lambert law (ε of NADH at 340 nm is 6220 M⁻¹cm⁻¹).

-

Rate (µmol/min) = (ΔA₃₄₀/min * Total Volume (mL)) / (6.22 * Path Length (cm))

-

-

Plot the initial velocity (rate) against the this compound concentration.

-

If the data follows Michaelis-Menten kinetics, determine the Kₘ and Vₘₐₓ values using a non-linear regression fit (e.g., using GraphPad Prism or similar software).

-

Controls:

-

No this compound: To check for any background NADH oxidation.

-

No Pyruvate Kinase: To ensure the reaction is dependent on the primary enzyme.

-

No ADP: To confirm the requirement for the co-substrate.

-

Positive Control: Use phosphoenolpyruvate instead of this compound to confirm the activity of the coupling system.

Data Presentation

The quantitative data obtained from the enzyme assays should be summarized in tables for clear comparison.